
C12H11Cl2N5S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C12H11Cl2N5S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes two chlorine atoms, a sulfur atom, and a nitrogen-rich heterocyclic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C12H11Cl2N5S typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-6-(3-nitrophenyl)pyrimidine with thiourea under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
C12H11Cl2N5S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce nitro groups to amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
C12H11Cl2N5S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of C12H11Cl2N5S involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
相似化合物的比较
C12H11Cl2N5S: can be compared with other similar compounds, such as:
2,4-Dichloro-6-(3-nitrophenyl)pyrimidine: A precursor in the synthesis of .
Thiourea derivatives: Compounds with similar sulfur and nitrogen functionalities.
Chlorinated aromatic compounds: Compounds with similar chlorine substitution patterns.
The uniqueness of This compound
属性
分子式 |
C12H11Cl2N5S |
|---|---|
分子量 |
328.2 g/mol |
IUPAC 名称 |
3-tert-butyl-6-(2,6-dichloropyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11Cl2N5S/c1-12(2,3)10-16-17-11-19(10)18-9(20-11)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3 |
InChI 键 |
ROTYPERSIYYTKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)C3=C(N=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)

![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
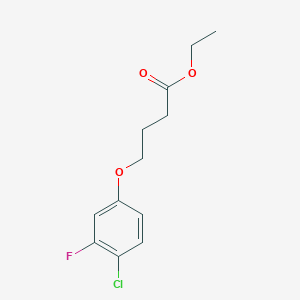
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
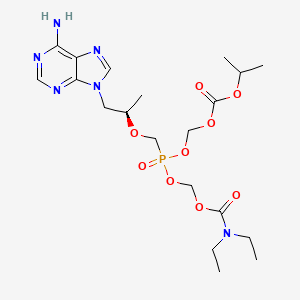
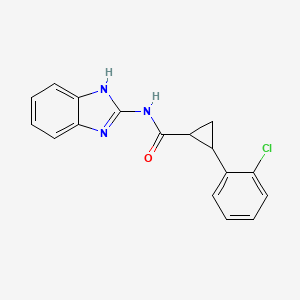
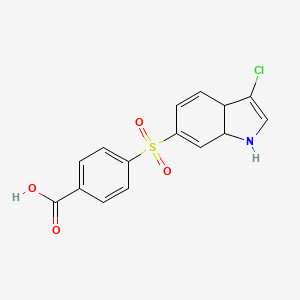

![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
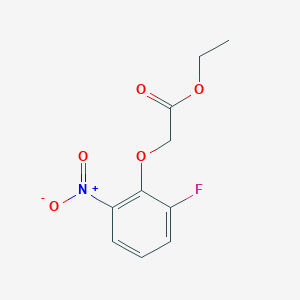
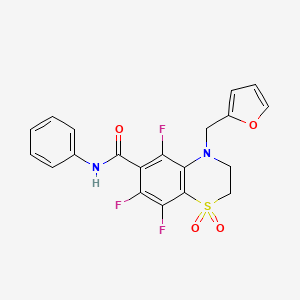
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
